molecular formula C8H14O B14249134 6-Methylhept-2-enal CAS No. 393587-26-3

6-Methylhept-2-enal

Cat. No.: B14249134
CAS No.: 393587-26-3
M. Wt: 126.20 g/mol
InChI Key: KYXCWBOZEWMWSY-UHFFFAOYSA-N
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Description

6-Methylhept-2-enal is an organic compound with the molecular formula C8H14O. It is an aldehyde with a characteristic structure that includes a double bond and a methyl group. This compound is known for its distinctive odor and is used in various applications, including fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylhept-2-enal can be synthesized through several methods. One common synthetic route involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate to form an intermediate glycidate. This intermediate is then saponified and decarboxylated to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylhept-2-enal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The double bond in the compound allows for various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogens and other electrophiles can be introduced under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 6-Methylhept-2-enoic acid.

    Reduction: 6-Methylhept-2-enol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methylhept-2-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in biological assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is widely used in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of 6-Methylhept-2-enal involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its role in chemical synthesis and its biological effects. The double bond also plays a significant role in its reactivity, enabling various addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methylhept-5-en-2-one: This compound has a similar structure but with a ketone group instead of an aldehyde group.

    2-Heptene, 6-methyl-: This is an isomer with a double bond in a different position.

    Hex-2-enal: Another aldehyde with a similar structure but a shorter carbon chain.

Uniqueness

6-Methylhept-2-enal is unique due to its specific combination of a double bond and an aldehyde group, which imparts distinct chemical properties and reactivity. Its pleasant odor also sets it apart, making it valuable in the fragrance and flavor industries.

Properties

CAS No.

393587-26-3

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-methylhept-2-enal

InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h3,5,7-8H,4,6H2,1-2H3

InChI Key

KYXCWBOZEWMWSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC=CC=O

Origin of Product

United States

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